Cis-cyclopropane-1,2-dicarboxylic acid hydrazide
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Overview
Description
cis-Cyclopropane-1,2-dicarbohydrazide: is a compound characterized by a cyclopropane ring with two carbohydrazide groups attached at the 1 and 2 positions in a cis configuration
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cis-Cyclopropane-1,2-dicarbohydrazide typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropane-1,2-dicarboxylic acid with hydrazine under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent, and the temperature and pH are carefully monitored to ensure the desired cis configuration is achieved .
Industrial Production Methods: Industrial production of cis-Cyclopropane-1,2-dicarbohydrazide may involve similar synthetic routes but on a larger scale. The process may include additional steps for purification and isolation of the compound to meet industrial standards. Techniques such as crystallization, filtration, and distillation are commonly employed to obtain high-purity cis-Cyclopropane-1,2-dicarbohydrazide .
Chemical Reactions Analysis
Types of Reactions: cis-Cyclopropane-1,2-dicarbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the carbohydrazide groups and the strained cyclopropane ring.
Common Reagents and Conditions:
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
cis-Cyclopropane-1,2-dicarbohydrazide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of cis-Cyclopropane-1,2-dicarbohydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects.
Pathways Involved: It may interfere with metabolic pathways, such as those involved in cell division and growth, making it a potential candidate for anticancer therapies.
Comparison with Similar Compounds
cis-Cyclopropane-1,2-dicarbohydrazide can be compared with other similar compounds, such as:
cis-Cyclopropane-1,2-dicarboxylic acid: This compound has similar structural features but lacks the carbohydrazide groups, leading to different chemical reactivity and applications.
trans-Cyclopropane-1,2-dicarbohydrazide: The trans isomer has the carbohydrazide groups on opposite sides of the cyclopropane ring, resulting in different stereochemistry and potentially different biological activities.
The uniqueness of cis-Cyclopropane-1,2-dicarbohydrazide lies in its specific cis configuration, which can influence its chemical reactivity and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C5H10N4O2 |
---|---|
Molecular Weight |
158.16 g/mol |
IUPAC Name |
(1S,2R)-cyclopropane-1,2-dicarbohydrazide |
InChI |
InChI=1S/C5H10N4O2/c6-8-4(10)2-1-3(2)5(11)9-7/h2-3H,1,6-7H2,(H,8,10)(H,9,11)/t2-,3+ |
InChI Key |
SCWLBXZTXMYTLF-WSOKHJQSSA-N |
Isomeric SMILES |
C1[C@H]([C@H]1C(=O)NN)C(=O)NN |
Canonical SMILES |
C1C(C1C(=O)NN)C(=O)NN |
Origin of Product |
United States |
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